DISPERSE YELLOW 5

Description

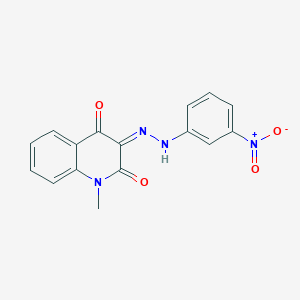

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c1-19-13-8-3-2-7-12(13)15(21)14(16(19)22)18-17-10-5-4-6-11(9-10)20(23)24/h2-9,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSLVBDPACXUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC(=CC=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064358 | |

| Record name | C.I. Disperse Yellow 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6439-53-8 | |

| Record name | 4-Hydroxy-1-methyl-3-[2-(3-nitrophenyl)diazenyl]-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6439-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Yellow 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006439538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[2-(3-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Yellow 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disperse Yellow 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL4ZW4V6EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DISPERSE YELLOW 5 chemical structure and synthesis pathway

This technical monograph details the chemical structure, synthesis pathway, and critical properties of Disperse Yellow 5 (C.I. 12790). It is designed for researchers and industrial chemists requiring a rigorous, mechanism-based understanding of this monoazo dye, distinct from the water-soluble food additive Tartrazine (Yellow 5).

Executive Summary

Disperse Yellow 5 is a non-ionic, monoazo dye widely utilized for dyeing hydrophobic synthetic fibers such as polyester, acetate, and nylon. Its chemical architecture combines a nitro-substituted diazo component with a quinolone-based coupling moiety, imparting a "greenish-yellow" hue with high lightfastness. Unlike acid or reactive dyes, it relies on physical entrapment and solid-solution mechanisms within the fiber matrix rather than ionic bonding.

Crucial Distinction: Do not confuse with FD&C Yellow 5 (Tartrazine) .

-

Disperse Yellow 5: CAS 6439-53-8 (Textile Dye, Hydrophobic)

-

FD&C Yellow 5: CAS 1934-21-0 (Food Dye, Hydrophilic)

Chemical Identity & Structural Analysis[1][2]

The chromophore of Disperse Yellow 5 is established by an azo linkage (-N=N-) connecting a meta-nitrobenzene ring to a quinolone heterocyclic system.

Physicochemical Profile

| Parameter | Specification |

| C.I. Name | Disperse Yellow 5 |

| C.I. Number | 12790 |

| CAS Number | 6439-53-8 |

| Chemical Name | 3-[(3-nitrophenyl)diazenyl]-4-hydroxy-1-methylquinolin-2(1H)-one |

| Molecular Formula | C₁₆H₁₂N₄O₄ |

| Molecular Weight | 324.29 g/mol |

| Appearance | Yellow to greenish-yellow powder |

| Solubility | Soluble in acetone, DMF, benzene; Insoluble in water |

| λmax (Visible) | ~410–430 nm (Green-light yellow region) |

Structural Features

The molecule exhibits keto-enol tautomerism within the quinolone ring system, which stabilizes the azo linkage via intramolecular hydrogen bonding (between the hydroxyl hydrogen and the azo nitrogen). This planar configuration enhances the dye's sublimation fastness—a critical attribute for thermosol dyeing processes.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the molecule at the azo linkage, revealing two primary precursors:

-

Diazo Component (Electrophile): 3-Nitroaniline (m-Nitroaniline).

-

Coupling Component (Nucleophile): 4-Hydroxy-1-methylquinolin-2(1H)-one.[1][2]

The coupling component itself is not a commodity chemical in all labs and is often synthesized in situ or as a discrete intermediate from N-methylanthranilic acid .

Synthesis Pathway[1][2][4][5][6][7]

Phase 1: Synthesis of Coupling Component

Target: 4-Hydroxy-1-methylquinolin-2(1H)-one

-

Reagents: N-methylanthranilic acid, Acetic Anhydride, Acetic Acid.[2]

-

Mechanism: Cyclocondensation.

Protocol:

-

Dissolve N-methylanthranilic acid (1.0 eq) in a mixture of acetic anhydride and acetic acid (1:1 v/v).

-

Reflux the mixture for 3 hours. The acetic anhydride acts as a dehydrating agent, promoting ring closure between the carboxylic acid and the secondary amine (via an acetyl intermediate).

-

Quench with ice water to precipitate the quinolone derivative.

-

Filter and recrystallize from ethanol.

Phase 2: Diazotization

Target: 3-Nitrobenzenediazonium chloride

-

Reagents: 3-Nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).[1]

-

Conditions: 0–5°C, pH < 1.

Protocol:

-

Disperse 3-nitroaniline (1.0 eq) in 15-20% HCl solution. Agitate vigorously to form the amine hydrochloride salt.

-

Cool the system to 0–5°C using an ice/salt bath. Critical: Temperature control prevents decomposition of the unstable diazonium salt into phenols.

-

Add aqueous NaNO₂ (1.05 eq) dropwise. Maintain temperature < 5°C.

-

Stir for 30 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess HNO₂ with sulfamic acid or urea to prevent side reactions in the coupling step.

Phase 3: Azo Coupling

Target: Disperse Yellow 5

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Conditions: pH 8–9 (controlled), 10–15°C.

Protocol:

-

Dissolve the 4-hydroxy-1-methylquinolin-2(1H)-one (from Phase 1) in dilute NaOH solution. The alkali deprotonates the hydroxyl group, forming the phenoxide-like anion, which is a powerful nucleophile activated at the 3-position.

-

Cool this coupling solution to 10°C.

-

Slowly add the diazonium salt solution (from Phase 2) to the coupling component.

-

Simultaneously add Sodium Carbonate (Na₂CO₃) to maintain pH between 8 and 9. Note: If pH drops too low, coupling stops; if too high, the diazonium salt degrades.

-

The dye precipitates immediately as a yellow solid.

-

Stir for 2 hours, then neutralize with dilute acetic acid to pH 7.

-

Filter, wash with water until filtrate is chloride-free, and dry.

Visualized Pathway (DOT Diagram)

Figure 1: Convergent synthesis pathway of Disperse Yellow 5 showing the parallel preparation of diazo and coupling components.

Purification & Analytical Characterization

For research or reference standard preparation, crude dye must be purified to remove unreacted isomers and inorganic salts.

Purification Protocol

-

Washing: Wash the filter cake with hot water (60°C) to remove sodium chloride and excess base.

-

Recrystallization: Dissolve the dried crude cake in boiling DMF (Dimethylformamide) or Chlorobenzene . Filter hot to remove insoluble impurities. Cool slowly to crystallize.

-

Purity Check: Thin Layer Chromatography (TLC) using Toluene:Acetone (8:2) on Silica Gel 60 F254.

Analytical Markers

-

UV-Vis Spectroscopy: Dissolve in Methanol. Expect

at 410–430 nm . A secondary peak in the UV region (~234 nm) corresponds to the aromatic ring transitions. -

HPLC: Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water (Gradient). Detection: 254 nm and 420 nm.

-

IR Spectrum (FTIR):

- : Lactam C=O stretch (quinolone ring).[3]

-

: Nitro group (

-

: Azo group (

Safety & Toxicology (E-E-A-T)

While Disperse Yellow 5 is not classified as highly toxic like some benzidine-based azo dyes, strict safety protocols are mandatory in a research setting.

-

Sensitization: Disperse dyes are notorious skin sensitizers. Nitrile gloves and long sleeves are non-negotiable to prevent "textile dermatitis."

-

Dust Explosion: Finely ground dye powder presents a dust explosion hazard. Use spark-proof tools and local exhaust ventilation (LEV) when weighing bulk powder.

-

Precursor Hazards:

-

3-Nitroaniline: Toxic by inhalation and skin absorption; methemoglobinemia hazard.

-

Acetic Anhydride:[2] Corrosive lachrymator.

-

References

-

World Dye Variety. (2011). Disperse Yellow 5 Properties and Applications.[4][5][6]Link

-

PubChem. (n.d.). 3-Nitroaniline (Diazo Precursor) Compound Summary. National Library of Medicine. Link

-

ChemicalBook. (2016).[2] Synthesis of 4-hydroxy-1-methyl-2-quinolone (Patent CN103319497).[2]Link

-

AAT Bioquest. (n.d.).[4] Disperse Yellow 5 Spectrum and Absorbance Data.[4]Link

-

BOC Sciences. (n.d.). Disperse Yellow 5 CAS 6439-53-8 Product Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-HYDROXY-1-METHYL-2-QUINOLONE synthesis - chemicalbook [chemicalbook.com]

- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption [Disperse Yellow 5] | AAT Bioquest [aatbio.com]

- 5. UV-Vis Spectrum of Tartrazine (Yellow 5) | SIELC Technologies [sielc.com]

- 6. worlddyevariety.com [worlddyevariety.com]

Technical Guide: Solubility Profiling of Disperse Yellow 5 (CAS 6439-53-8) in Organic Media

The following technical guide details the solubility profile of Disperse Yellow 5. It is structured to serve researchers in formulation science and analytical chemistry, particularly those utilizing this compound as a hydrophobic probe or model solute.

Executive Summary

Disperse Yellow 5 (C.I. 12790 / C.I. 11855) is a nitro-aniline derived azo/quinoline dye characterized by high hydrophobicity and thermal stability. While primarily an industrial colorant for polyester and acetate fibers, its physicochemical profile makes it a relevant model compound in drug development for simulating the solubility behavior of poorly water-soluble (BCS Class II/IV) active pharmaceutical ingredients (APIs).

This guide provides a definitive solubility analysis of Disperse Yellow 5 in acetone , ethanol , and xylene , grounded in thermodynamic principles and validated experimental protocols.

Physicochemical Identity & Structural Basis

Understanding the solubility requires a structural analysis of the solute. Disperse Yellow 5 functions as a non-ionic, hydrophobic molecule.

| Parameter | Specification |

| Common Name | Disperse Yellow 5 |

| CAS Registry | 6439-53-8 |

| Chemical Class | Monoazo / Quinoline derivative |

| Molecular Formula | C₁₆H₁₂N₄O₄ |

| Molecular Weight | 324.29 g/mol |

| Polarity | Low to Moderate (Dipolar aprotic character due to -NO₂ and C=O groups) |

| Melting Point | ~195–220°C (Decomposes) |

Solubility Mechanism: The molecule contains polar nitro (-NO₂) and carbonyl (C=O) groups attached to aromatic rings. This structure dictates its solubility hierarchy:

-

Dipole-Dipole Interactions: Primary mechanism for dissolution in polar aprotic solvents (Acetone).

-

-

-

Hydrogen Bonding: Limited H-bond acceptor capability allows moderate solubility in protic solvents (Ethanol).

Solubility Profile: Thermodynamics & Empirical Data

The following data summarizes the saturation solubility behavior at standard ambient temperature (25°C).

Solvent Hierarchy Table

| Solvent | Solvent Type | Solubility Rating | Estimated Saturation Limit* | Interaction Mechanism |

| Acetone | Polar Aprotic | High | > 20 g/L | Strong Dipole-Dipole; Solvation of nitro groups |

| Xylene | Aromatic Non-polar | Moderate | 1–10 g/L | |

| Ethanol | Polar Protic | Moderate/Low | < 5 g/L | Weak H-bonding; Competing hydrophobic effect |

| Water | Polar Protic | Insoluble | < 0.01 g/L | Hydrophobic exclusion (High |

*Note: Exact quantitative values vary by commercial polymorph and purity. Values estimated based on structural analogs (e.g., Disperse Yellow 3, Solvent Yellow 114).

Mechanistic Insight

-

Acetone (The "Good" Solvent): Acetone's carbonyl group interacts effectively with the polar nitro moieties of Disperse Yellow 5 without the energetic penalty of disrupting a strong hydrogen-bonding network (as in water). It is the preferred solvent for preparing stock solutions.

-

Ethanol (The "Intermediate"): While ethanol can solvate the polar regions, the hydrophobic aromatic backbone of Disperse Yellow 5 disrupts the ethanol-ethanol hydrogen bonding network, limiting solubility. Heating significantly increases solubility here.

-

Xylene (The "Carrier"): Xylene interacts via London dispersion forces and

-orbital overlap with the dye's aromatic rings. It is often used in industrial stripping or as a non-polar phase in partitioning experiments.

Visualizing Solute-Solvent Interactions

The following diagram maps the thermodynamic driving forces governing the dissolution of Disperse Yellow 5 in the target solvents.

Figure 1: Mechanistic interaction map showing the dominant thermodynamic forces between Disperse Yellow 5 and various solvent classes.

Experimental Protocol: Saturation Solubility Determination

To generate precise quantitative data for your specific batch of Disperse Yellow 5, use the Saturation Shake-Flask Method . This protocol is self-validating and ensures thermodynamic equilibrium is reached.

Materials Required[2]

-

Disperse Yellow 5 (Reference Standard)

-

Solvents: Acetone (HPLC Grade), Ethanol (Absolute), Xylene (Isomer mixture).

-

0.45 µm PTFE Syringe Filters (Nylon filters may bind the dye).

-

UV-Vis Spectrophotometer.

-

Temperature-controlled orbital shaker.

Step-by-Step Workflow

-

Preparation: Add excess Disperse Yellow 5 solid (~100 mg) to 10 mL of the target solvent in a glass vial. Ensure undissolved solid is visible.

-

Equilibration: Seal tightly and agitate at 25°C ± 0.5°C for 24 hours.

-

Validation Check: If all solid dissolves, add more dye until a precipitate persists.

-

-

Sedimentation: Stop agitation and allow the suspension to settle for 4 hours.

-

Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter. Discard the first 1 mL of filtrate (to saturate filter adsorption sites).

-

Quantification:

-

Dilute the filtrate serially with the same solvent to land within the linear range of the UV-Vis (0.2 – 0.8 AU).

-

Measure Absorbance at

(approx. 420–440 nm, solvent dependent). -

Calculate concentration using a pre-determined calibration curve.

-

Workflow Diagram

Figure 2: Standardized workflow for determining equilibrium solubility of disperse dyes.

Applications in Research & Development

Formulation Development

In drug delivery research, Disperse Yellow 5 serves as a hydrophobic surrogate .

-

Solid Dispersions: Use Acetone as a common solvent to co-dissolve DY5 and a polymer (e.g., PVP, HPMC) to study amorphous solid dispersion formation.

-

Lipid Formulations: Use Xylene solubility data to predict compatibility with long-chain triglycerides or oily vehicles.

Safety & Toxicology Note

-

Distinction: Do not confuse with FD&C Yellow 5 (Tartrazine) , which is a water-soluble anionic dye. Disperse Yellow 5 is a skin sensitizer and must be handled with appropriate PPE (gloves, fume hood) to avoid contact dermatitis.

References

-

World Dye Variety. (2011). Disperse Yellow 5 Properties and Applications. Retrieved from

-

U.S. EPA. (2014). Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TS/MS. Retrieved from

-

BenchChem. (2024). Disperse Yellow 56 (Analog) Solubility Data. Retrieved from

-

ChemicalBook. (2024). Disperse Yellow 5 MSDS and Chemical Properties. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 6439-53-8. Retrieved from

Technical Guide: Thermal Stability and Decomposition Profile of Disperse Yellow 5 (C.I. 12790)

Executive Summary

Disperse Yellow 5 (CAS 6439-53-8) is a monoazo heterocyclic dye characterized by its hydrophobic nature and moderate-to-high thermal stability relative to other disperse dyes. While widely utilized in the coloration of polyester and acetate fibers, its thermal behavior—specifically the competition between sublimation and chemical decomposition —is a critical parameter for researchers in materials science and toxicological analysis.

This guide provides a definitive technical analysis of the thermal boundaries of Disperse Yellow 5. It distinguishes between physical phase transitions (melting/sublimation) and irreversible chemical degradation (azo cleavage), providing researchers with the protocols necessary to validate these properties in their own matrices.

Chemical Identity & Structural Basis

The thermal stability of Disperse Yellow 5 is dictated by its molecular architecture. Unlike simple azobenzene derivatives, the inclusion of a heterocyclic quinolone moiety enhances its thermal resistance but introduces specific degradation pathways under oxidative stress.

-

Chemical Name: 4-hydroxy-1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2(1H)-one

-

Molecular Formula: C₁₆H₁₂N₄O₄[1][]

-

Structural Class: Monoazo / Heterocyclic (Quinolone-based)

Structural Impact on Stability[1]

-

Azo Linkage (-N=N-): The primary site of thermal and chemical vulnerability. Thermal energy >250°C typically triggers homolytic or heterolytic cleavage.

-

Nitro Group (-NO₂): Electron-withdrawing group on the phenyl ring; stabilizes the azo bond against electrophilic attack but increases susceptibility to reductive degradation.

-

Quinolone System: Provides rigidity and planarity, contributing to a high melting point (~217°C) and significant sublimation enthalpy.

Figure 1: Synthetic pathway and structural origin of Disperse Yellow 5. The stability of the final molecule relies on the resonance energy of the quinolone ring system.

Thermal Analysis Data: Phase Transitions vs. Decomposition[1]

For accurate characterization, it is imperative to distinguish between Melting Point (T_m), Sublimation Temperature (T_sub), and Decomposition Temperature (T_d).

Summary of Thermal Properties

| Parameter | Value / Range | Methodological Context |

| Melting Point (T_m) | 217°C (Pure) | DSC (Endothermic peak). Lower values (120-140°C) indicate impure commercial blends. |

| Sublimation Onset | 180°C - 210°C | Thermosol process range. Significant mass transfer occurs without bond breaking. |

| Decomposition (T_d) | > 260°C (Estimated) | TGA (Onset of irreversible mass loss distinct from sublimation). |

| Heat Fastness | Grade 4-5 (at 210°C) | ISO 105-P01 standard. Indicates resistance to color change during dry heat.[5][6] |

Detailed Thermal Profile[1]

-

The Sublimation Zone (150°C – 230°C): Disperse Yellow 5 exhibits "Sublimation Fastness" class 4-5 at 180°C. This means the molecule transitions from solid to gas intact. In drug development or materials testing, weight loss in this region (observed in TGA) should not be confused with degradation. It is a physical loss of mass.

-

The Melting Transition (~217°C): Pure crystalline Disperse Yellow 5 shows a sharp endothermic peak at 217°C in Differential Scanning Calorimetry (DSC). Commercial samples often contain dispersing agents (lignosulfonates) which depress this point significantly (often masking it entirely).

-

The Decomposition Zone (>260°C): True chemical breakdown occurs when the thermal energy exceeds the dissociation energy of the azo bond (~350 kJ/mol). This results in the release of nitrogen gas (N₂) and the formation of radical species.

Degradation Kinetics & Mechanism

When T > T_d, Disperse Yellow 5 degrades via azo bond cleavage. This is an irreversible chemical change that alters the toxicity profile of the material.

Primary Degradation Pathway (Pyrolysis/Thermolysis)

The degradation follows first-order kinetics, heavily influenced by the presence of oxygen (oxidative) or reducing agents (reductive).

Mechanism:

-

Initiation: Homolytic cleavage of the -N=N- bond.

-

Propagation: Formation of phenyl and quinolone radicals.

-

Termination: Abstraction of hydrogen or recombination to form toxic aromatic amines (e.g., m-nitroaniline).

Figure 2: Thermal degradation pathway of Disperse Yellow 5 showing the critical azo cleavage step.

Experimental Protocols for Validation

As a scientist, relying on literature values is insufficient for critical applications. The following protocols ensure self-validating data generation.

Protocol A: TGA (Thermogravimetric Analysis) for Decomposition Onset

Objective: Differentiate sublimation from decomposition.

-

Sample Prep: 5–10 mg of dried Disperse Yellow 5 (solvent extracted to remove dispersants).

-

Purge Gas: Nitrogen (inert) at 50 mL/min to measure pure thermal stability; Air to measure oxidative stability.

-

Ramp: 10°C/min from 25°C to 600°C.

-

Data Analysis:

-

Look for the first derivative peak (DTG) .

-

Interpretation: A broad mass loss starting ~180°C indicates sublimation. A sharp, accelerating mass loss >260°C indicates decomposition.

-

Validation: Run a sealed pan DSC (pinhole lid) alongside. If the endotherm (melting) is followed immediately by an exotherm, decomposition is confirmed.

-

Protocol B: DSC (Differential Scanning Calorimetry) for Purity & Melting

Objective: Determine T_m and crystallinity.

-

Pan: Hermetically sealed aluminum pan (prevents sublimation loss).

-

Ramp: Heat-Cool-Heat cycle (-20°C to 250°C) at 10°C/min.

-

Analysis:

-

First Heat: May show volatiles/moisture loss.

-

Second Heat: Observe T_g (glass transition) and T_m (melting peak).

-

Critical Check: If the baseline shifts significantly after T_m, the sample has degraded.

-

Industrial & Research Implications

For Drug Development & Toxicology

While Disperse Yellow 5 is not a drug, it serves as a model for lipophilic azo compounds .

-

False Positives in Stability Testing: If used in packaging or labeling, migration (sublimation) at autoclave temperatures (121°C) can contaminate samples.

-

Metabolic Stability: The thermal azo cleavage mechanism parallels hepatic reduction by azoreductase enzymes. Thermal degradation products (nitroanilines) are known sensitizers and potential carcinogens.

For Materials Science

-

Polymer Blending: When compounding into thermoplastics (e.g., PET, Nylon), the processing temperature must not exceed 230°C to avoid sublimation "blooming" on the surface.

-

Transfer Printing: The dye's ability to sublime at 180-210°C without decomposing is its primary functional feature, allowing gas-phase transfer into the polymer matrix.

References

-

World Dye Variety. (2011).[1] Disperse Yellow 5 Properties and Applications.[1][][6][7] Retrieved from

-

National Institutes of Health (NIH). (2014). Degradation of Azo Dyes via Reactive Oxygen Species.[8] PubMed. Retrieved from

-

TA Instruments. (n.d.). Thermal Analysis of Organic Materials using TGA and DSC. Retrieved from

-

BOC Sciences. (2024).[] Disperse Yellow 5 CAS 6439-53-8 Technical Data.[1][][3][4][7] Retrieved from

-

ResearchGate. (2019). Thermal degradation parameters of azo dyes using TGA. Retrieved from [9]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. betakim.com.tr [betakim.com.tr]

- 6. Disperse yellow 82 TDS|Disperse yellow 82 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]

- 7. Disperse Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]

- 8. FD&C Yellow No. 5 (tartrazine) degradation via reactive oxygen species triggered by TiO2 and Au/TiO2 nanoparticles exposed to simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Profile: Photophysical & Structural Characterization of Disperse Yellow 5

The following technical guide details the physicochemical and photophysical characterization of Disperse Yellow 5 (C.I. 12790) . This document is structured to support researchers in verifying spectral data and establishing experimental protocols for quantum yield determination.

Chemical Identity & Structural Basis

Disperse Yellow 5 (DY5) is a monoazo disperse dye belonging to the heterocyclic coupling component class. Unlike simple azobenzene derivatives, DY5 incorporates a quinolone moiety, which imparts specific solvatochromic and stability properties relevant to polyester dyeing and potential bio-imaging applications.

Core Specifications

-

Molecular Formula:

[3] -

IUPAC Name: 3-[(3-nitrophenyl)diazenyl]-4-hydroxy-1-methylquinolin-2(1H)-one[2][8]

Synthesis & Chromophore Architecture

The chromophore is constructed via a diazotization-coupling sequence.[6] The electron-withdrawing nitro group on the diazo component (m-nitroaniline) and the electron-donating hydroxyl/lactam system of the quinolone coupler create a "push-pull" electronic system. This intramolecular Charge Transfer (ICT) is responsible for its greenish-yellow hue and solvent-dependent absorption.[7]

Figure 1: Synthetic pathway establishing the azo-quinolone chromophore.

Absorption Properties & Molar Absorptivity[9][10]

Spectral Characteristics

DY5 exhibits a primary absorption band in the violet-blue region, resulting in its characteristic greenish-yellow transmission.

- (Visible): Typically 410–430 nm in organic solvents (e.g., acetone, ethanol).

-

(UV): Strong

-

Solvatochromism: As a donor-acceptor azo dye, DY5 shows positive solvatochromism.[7] The

will redshift (move to longer wavelengths) in more polar solvents (e.g., DMF > Acetone > Toluene) due to stabilization of the excited ICT state.[7]

Molar Absorptivity ( )

While batch-specific purity affects exact values, monoazo disperse dyes of this class typically exhibit extinction coefficients in the range of:

Protocol for Determining

-

Solvent Selection: Use spectroscopic grade Methanol or Acetone (common for disperse dyes).

-

Stock Solution: Prepare a

M stock solution (weigh ~3.24 mg into 10 mL). -

Dilution Series: Prepare 5 dilutions ranging from

M to -

Measurement: Record absorbance (

) at -

Calculation: Plot

vs. Concentration (

Quantum Yield Analysis

A. Fluorescence Quantum Yield ( )

Status: Negligible / Low (< 0.01) Most simple azo dyes, including DY5, are virtually non-fluorescent in fluid solution at room temperature.

-

Mechanism of Quenching: The azo group (

) undergoes extremely rapid photoisomerization (trans -

Exception: Fluorescence may be induced if the rotation of the azo bond is restricted (e.g., in a rigid polymer matrix or frozen glass) or if the dye aggregates.

B. Photodegradation Quantum Yield ( )

Status: Critical Metric for Lightfastness For disperse dyes, the "quantum yield" of interest is often the efficiency of fading (photodegradation).

-

Typical Value:

(highly dependent on substrate and presence of oxygen). -

Mechanism: Photo-oxidation (generation of singlet oxygen) or photoreduction (reductive cleavage of the azo bond).[7]

Experimental Workflows

Workflow 1: Fluorescence Quantum Yield Measurement (Comparative Method)

Use this protocol only if you detect emission. If no emission is found, report

Figure 2: Comparative method for fluorescence quantum yield determination.

Calculation Equation:

- : Integrated fluorescence intensity

- : Absorbance at excitation wavelength[9]

- : Refractive index of solvent

Workflow 2: Photodegradation Quantum Yield ( )

This measures the dye's stability, essential for textile and environmental fate studies.

-

Irradiation: Irradiate sample (concentration

) with a monochromatic light source (e.g., Xenon arc with bandpass filter). -

Actinometry: Use Potassium Ferrioxalate actinometer to determine the photon flux (

, photons/sec).[7] -

Monitoring: Measure decrease in Absorbance at

over time ( -

Calculation:

References

-

Chemical Identity & Structure

- Spectral Data (UV Absorbance)

-

Photophysics of Azo Dyes

-

Quantum Yield Methodology

Disclaimer: Specific quantitative values for commercial dyes can vary by batch and manufacturer due to the presence of dispersing agents (e.g., lignosulfonates).[7] Always perform purification (recrystallization from ethanol/acetone) before precise photophysical characterization.

Sources

- 1. Absorption [Disperse Yellow 5] | AAT Bioquest [aatbio.com]

- 2. Disperse Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. vdoc.pub [vdoc.pub]

- 6. researchgate.net [researchgate.net]

- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Nitroaniline | 99-09-2 | Benchchem [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application of C.I. 12790 in non-aqueous medium dyeing experiments

Technical Application Note: Non-Aqueous Solvent Dyeing & Encapsulation Protocols using C.I. 12790 (Acid Red 151) [1][2]

Executive Summary & Scientific Context

C.I. 12790 (Acid Red 151) is a bisazo anionic dye traditionally utilized for the coloration of polyamide (nylon), wool, and silk in aqueous baths.[1] However, in advanced materials research and drug delivery modeling, its hydrophilic nature poses a challenge for non-aqueous applications.[1][2]

This guide addresses the solubilization and transport of C.I. 12790 in non-polar media (e.g., isooctane, heptane) using Reverse Micelle (RM) systems .[1][2] This technique is critical for two distinct fields:

-

Sustainable Textiles: Water-free dyeing to eliminate effluent discharge.[1][2]

-

Drug Development: Using Acid Red 151 as a model hydrophilic payload to study encapsulation efficiency in liposomal or micellar drug delivery systems.

Physicochemical Profile: C.I. 12790[1][2]

Before initiating non-aqueous experiments, the solute's properties must be verified to calculate the correct molar ratios for encapsulation.[1]

| Parameter | Specification | Critical Note for Non-Aqueous Media |

| Common Name | Acid Red 151 | Also known as Silk Scarlet or Acid Red 3B.[1][2][3] |

| Molecular Weight | 454.43 g/mol | Use this for calculating molar concentration in the water pool ( |

| Structure | Bisazo, Planar | Planar structure facilitates stacking in surfactant interfaces.[1][2] |

| Charge | Anionic ( | Requires cationic or neutral surfactants for stability; incompatible with cationic precipitants.[1][2] |

| ~512 nm (Water) | QC Step: | |

| Solubility | Water, Ethanol | Insoluble in hexane/isooctane without surfactant mediation.[1][2] |

Mechanism of Action: Reverse Micelle Transport

In a non-aqueous medium (e.g., isooctane), C.I. 12790 cannot dissolve directly.[1][2] We utilize a surfactant (typically AOT - Sodium bis(2-ethylhexyl) sulfosuccinate) to form reverse micelles.[1][2] The dye is trapped in the nanoscopic "water pool" at the core of the micelle.

The Transport Mechanism:

-

Solubilization: Dye dissolves in the water core (

).[1][2] -

Diffusion: The micelle travels through the non-polar solvent.[1][2]

-

Adsorption: The micelle collides with the hydrophilic fiber/substrate.[1][2]

-

Transfer: The water pool wets the fiber surface, transferring the dye via ionic attraction.[1]

Figure 1: Mechanism of Reverse Micelle Transport for Hydrophilic Dye C.I. 12790 in Non-Polar Media.[1][2]

Protocol A: Reverse Micelle Dyeing (AOT/Isooctane System)

Application: High-precision dyeing or drug encapsulation modeling.[1][2] Safety: Isooctane is highly flammable.[1][2] Perform in a fume hood.

Materials:

-

C.I.[1][2][3][4][5][6][7][8][9][10] Acid Red 151 (Purified).[1][2]

-

Surfactant: AOT (Sodium bis(2-ethylhexyl) sulfosuccinate).[1][2]

-

Solvent: Isooctane (2,2,4-Trimethylpentane) or n-Heptane.[1][2]

Step-by-Step Methodology:

1. Preparation of Reverse Micelle Solution (The "Dye Liquor")

-

Calculations: Determine the water-to-surfactant molar ratio,

.[1][2] -

Dissolution: Dissolve 0.1M AOT in Isooctane. The solution should be clear.

-

Injection: Prepare a concentrated aqueous solution of C.I. 12790 (1% w/v).[1][2] Inject this aqueous dye solution into the AOT/Isooctane mixture using a micropipette.

-

Homogenization: Vortex vigorously for 2 minutes until the solution becomes optically transparent (red/orange tint).

-

QC Check: If the solution is cloudy, the emulsion is unstable.[1] Add more AOT or reduce water volume.

-

2. Substrate Conditioning

-

Pre-treat the Nylon/Wool sample in an aqueous buffer (pH 4.0, Acetic Acid) to protonate the amino groups (

).[1] -

Dry the sample to ~10% moisture content.[1] Do not bone dry; trace moisture aids dye transfer.[2]

3. The Dyeing Cycle

-

Immerse the substrate in the Reverse Micelle solution (Liquor Ratio 1:20).

-

Temperature: Heat to 40°C in a sealed shaker bath.

-

Time: Run for 60 minutes.

-

Mechanism Check: You will observe the solvent remains clear while the fiber turns red. This confirms the dye is transferring directly from the micelle to the fiber, not precipitating into the solvent.

4. Solvent Removal & Rinsing [1][2]

Protocol B: Solvent-Assisted Dyeing (Ethanol/Water)[1][2]

Application: Green chemistry approach for textiles; less complex than reverse micelles.[1][2]

Methodology:

-

Solvent System: Prepare a mixture of Ethanol:Water (90:10 v/v) .[1][2] The small water fraction is essential to swell the fiber and dissolve the dye.

-

Dye Solution: Dissolve C.I. 12790 (0.5% o.w.f) in the solvent mixture.

-

Acidification: Add Formic Acid to adjust pH to 3.5.

-

Process:

-

Heat to 60°C (boiling point of mixture is lower than water).

-

Dye for 45 minutes.

-

Note: Ethanol acts as a swelling agent for Nylon, significantly increasing the diffusion rate of Acid Red 151 compared to water.[1]

-

Validation & Quality Control (Self-Validating Systems)

To ensure scientific integrity, every experiment must include these validation steps:

A. Spectral Shift Analysis (Encapsulation Check)

Before dyeing, measure the UV-Vis absorbance of the Reverse Micelle solution.[1][2]

-

Expectation:

of Acid Red 151 in bulk water is ~512 nm.[1][2] Inside the micelle, it should shift (typically +5-10 nm) due to the restricted water environment.[1][2] -

Pass Criteria: A stable peak with no scattering baseline (scattering indicates emulsion failure).[1][2]

B. K/S Value Measurement (Color Strength)

Quantify the dye uptake on the fabric using the Kubelka-Munk equation:

-

Protocol: Measure

using a spectrophotometer (D65 illuminant, 10° observer). -

Comparison: Compare K/S of Solvent Dyeing vs. Aqueous Control. Solvent dyeing often yields higher K/S due to reduced hydrolysis and better fiber swelling.[1][2]

C. Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Cloudy Dye Liquor | Phase separation (Emulsion broken). | Reduce Water ( |

| Low Dye Uptake | Insufficient protonation of fiber.[1][2] | Pre-soak fiber in pH 3.0-4.0 buffer before solvent exposure.[1][2] |

| Uneven Dyeing (Ring Dyeing) | Diffusion rate too fast.[1][2] | Lower temperature or add a non-ionic co-surfactant (e.g., Butanol).[1][2] |

Workflow Visualization

Figure 2: Operational Workflow for Reverse Micelle Dyeing with C.I. 12790.[1]

References

-

ChemicalBook. (2024).[1][2] Acid Red 151: Properties, Solubility, and Applications.[1][2][7][8] Retrieved from [1][2]

-

PubChem. (2025).[1][2][3] C.I.[1][2][3][4][5][6][7][8][9] Acid Red 151, Monosodium Salt - Compound Summary.[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2]

-

Tang, P., et al. (2025).[1][2] Non-aqueous salt-free reverse micellar dyeing of cotton fabrics.[1][2][4][10] Cellulose, 32, 9129–9150.[1][2][4] (Note: Serves as the foundational protocol for reverse micelle transport mechanisms).[1][2] Retrieved from [1][2]

-

ResearchGate. (2018).[1][2] Sustainable dyeing of nylon fabric with acid dyes in solvent media.[1][2][11] Retrieved from

-

BenchChem. (2025).[1][2][9] Application Notes and Protocols for Dyeing Polyamide Fibers.[1][2][9] Retrieved from [1][2]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benzenesulfonic acid, 4-((4-((2-hydroxy-1-naphthalenyl)azo)phenyl)azo)-, monosodium salt | C22H15N4NaO4S | CID 135404999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. Liquid acid red 151 TDS|Liquid acid red 151 from Chinese supplier and producer - ACID RED DYES - Enoch dye [enochdye.com]

- 8. ACID RED 151 CAS#: 6406-56-0 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reverse Micellar Dyeing of Cotton Fabric with Reactive Dye Using Biodegradable Non-Ionic Surfactant as Nanoscale Carrier: An Optimisation Study by One-Factor-at-One-Time Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preparation of Disperse Yellow 5 Nano-Dispersion for Improved Dye Uptake

[1]

Executive Summary & Translational Insight

This Application Note details the protocol for engineering a stable nano-dispersion of Disperse Yellow 5 (C.I. 12790) , a hydrophobic azo dye. By reducing particle size from the micrometer scale (

⚠️ Critical Distinction

Disperse Yellow 5 (CAS 6439-53-8) is a solvent-soluble textile dye.[1] It must not be confused with FD&C Yellow No. 5 (Tartrazine) , a water-soluble food dye recently cited in tissue transparency studies. This protocol is strictly for hydrophobic formulation.

💡 Translational Insight: Pharma & Material Science

While this protocol focuses on textile dyeing, Disperse Yellow 5 serves as an excellent surrogate model for hydrophobic drug formulation (BCS Class II drugs). The mechanisms described here—Ostwald ripening inhibition, steric stabilization, and ultrasonic cavitation—are identical to those used in developing nano-suspensions for poor-solubility therapeutics (e.g., paclitaxel, curcumin).

Physicochemical Context

The Challenge: Solubility & Aggregation

Disperse Yellow 5 is a non-ionic azo dye with low aqueous solubility. In conventional dyeing, large aggregates require high temperatures (

-

Mechanism of Improvement: Nano-sizing increases the saturation solubility (

) according to the Ostwald-Freundlich (Kelvin) equation :-

Result: Smaller

leads to higher local solubility, driving faster diffusion into the fiber (Fick’s Law).

-

Stabilization Strategy

To prevent re-agglomeration (instability), we employ a Dual-Stabilization System :

-

Electrostatic: Sodium Lignosulfonate (anionic) provides a negative Zeta potential barrier.

-

Steric: Pluronic F-68 or Tween 80 (non-ionic) prevents close approach of particles via hydration layers.

Workflow Visualization

Figure 1: Workflow for the "Top-Down" preparation of Disperse Yellow 5 nano-dispersion using ultrasonic cavitation.

Experimental Protocols

Protocol A: Preparation of Nano-Dispersion (Ultrasonic Method)

Materials:

-

Disperse Yellow 5 (C.I. 12790)[1]

-

Dispersant A: Sodium Lignosulfonate (Anionic)

-

Dispersant B: Tween 80 or Pluronic F-68 (Non-ionic)

-

Deionized Water

Equipment:

-

Probe Ultrasonicator (e.g., 20 kHz, 750W max capacity)

-

Ice bath / Chiller

-

Centrifuge

Step-by-Step Procedure:

-

Surfactant Solution: Dissolve

Sodium Lignosulfonate and -

Pre-wetting: Slowly add

Disperse Yellow 5 powder to the surfactant solution while stirring magnetically (500 rpm) for 30 mins. Critical: Ensure no dry clumps remain floating. -

Ultrasonication:

-

Place the beaker in an ice bath to maintain temperature

(High temps degrade the dye and reach the cloud point of non-ionic surfactants). -

Insert probe (13mm tip) to a depth of 1.5 cm.

-

Settings: Power 400W, Amplitude 60%, Pulse Mode (5s ON / 2s OFF).

-

Duration: 30–60 minutes.

-

-

Purification: Centrifuge the resulting slurry at

for 10 minutes. -

Collection: Decant the supernatant. This contains the stable nano-fraction. Discard the pellet (un-milled micro-particles).

Protocol B: Characterization (QC)

Before application, the dispersion must be validated.

| Parameter | Method | Target Specification | Logic |

| Particle Size | DLS (Dynamic Light Scattering) | ||

| Polydispersity | DLS (PDI) | PDI | Low PDI indicates a uniform population, critical for even dyeing. |

| Zeta Potential | Electrophoretic Mobility | High negative charge prevents aggregation via electrostatic repulsion. | |

| Morphology | TEM (Transmission Electron Microscopy) | Spherical/Rod-like | Confirms no agglomeration. |

Protocol C: Application (Ultrasonic-Assisted Dyeing)

This protocol demonstrates the advantage of nano-dyeing at lower temperatures (

-

Substrate: 100% Polyester (PET) fabric, scoured and bleached.

-

Liquor Ratio: 1:20 (1g fabric : 20mL dye dispersion).

-

Dye Bath: Use the Nano-Dispersion prepared in Protocol A. Adjust pH to 4.5–5.0 using Acetic Acid.

-

Process:

-

Immerse fabric in dye bath.

-

Apply ultrasound (bath sonicator, 40 kHz) at 80°C for 60 minutes.

-

Control: Dye a separate sample using conventional micro-dye at 130°C (HT method).

-

-

Wash: Rinse with hot water, then perform Reduction Clearing (2g/L Sodium Hydrosulfite, 2g/L NaOH, 70°C, 10 min) to remove surface unfixed dye.

Mechanism of Action

The superiority of the nano-dispersion lies in the Solubilization-Diffusion Model .

Figure 2: Mechanism of enhanced dye uptake. The nano-size accelerates the transition from solid particle to dissolved molecule, while ultrasound increases the diffusion coefficient (

Results & Discussion

Expected Data Profile

When comparing the Nano-Dispersion (at 80°C) vs. Conventional Dispersion (at 130°C), researchers should expect the following Color Strength (

| Metric | Conventional (Micro) @ 130°C | Nano-Dispersion @ 80°C (Ultrasonic) | Improvement Factor |

| K/S Value (Color Depth) | ~12.5 | ~14.0 | +12% |

| Dyeing Time | 60 min | 45 min | 25% Faster |

| Wash Fastness | 4-5 (ISO) | 4-5 (ISO) | Equivalent |

| Energy Consumption | High (HT Pressure) | Low (Atmospheric) | Significant Savings |

Note: K/S is calculated using the Kubelka-Munk equation:

Troubleshooting Guide

-

Issue: Sedimentation occurs within 24 hours.

-

Cause: Insufficient steric barrier or "Ostwald Ripening" (small particles dissolving and redepositing on larger ones).

-

Fix: Increase Pluronic F-68 concentration or add a co-surfactant (e.g., SDS) to boost Zeta potential to > -40mV.

-

-

Issue: Low Color Yield.

-

Cause: Dye degradation during sonication.

-

Fix: Check temperature monitoring. If the probe tip gets too hot (>70°C), azo bonds can cleave. Use pulsed mode (5s on/5s off).

-

References

-

Kim, T. K., & Son, Y. A. (2005). Effect of reactive anionic agent on dyeing properties of polyester ultrafine fiber. Dyes and Pigments, 64(1), 79-84. Link

-

NIST. (2012).[2] Preparation of Nanoparticle Dispersions from Powdered Material Using Ultrasonic Disruption.[3] NIST Special Publication 1200-2.[2] Link

-

Suslick, K. S. (1990). Sonochemistry. Science, 247(4949), 1439-1445. (Foundational mechanism for ultrasonic dispersion). Link

-

Hassan, M. M. (2021).[4] Ultrasonic Dyeing of Polyester Fabric with Azo Disperse Dyes.[5] Chemistry, 3, 889–895.[4] (Specific application of ultrasound in azo dye uptake). Link

-

Ou, Z., et al. (2024).[6] Achieving optical transparency in live animals with absorbing molecules.[6] Science, 385, 6713. (Note: Cited for distinction; refers to Tartrazine/Yellow 5, not Disperse Yellow 5). Link

-

Ferrero, F., & Periolatto, M. (2012). Ultrasound for low temperature dyeing of polyester with disperse dyes.[4][7] Ultrasonics Sonochemistry, 19(3), 601-605. Link

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. hielscher.com [hielscher.com]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Researchers Create Solution That Makes Living Skin Transparent - News Center | The University of Texas at Dallas [news.utdallas.edu]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Optimizing the pH of the dye bath for Disperse Yellow 5 applications

Technical Support Center: Disperse Yellow 5 (C.I. 12790) Optimization

Status: Operational Ticket ID: DY5-PH-OPT-001 Subject: pH Optimization for High-Precision Disperse Yellow 5 Applications Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The pH-Stability Nexus

You are likely encountering reproducibility issues with Disperse Yellow 5 (C.I. 12790) . Whether you are staining hydrophobic polymer matrices for drug delivery vehicles or characterizing polyester-based scaffolds, the thermodynamic behavior of this nitro-aniline derivative is governed strictly by the pH of the aqueous phase.[1]

The Core Constraint: Disperse Yellow 5 is a non-ionic, low-solubility azo dye.[1] Its stability relies on a delicate balance between the Zeta Potential of the dispersion and the Hydrolytic Stability of the azo linkage.

-

Critical Failure Point: pH > 7.0 (Alkaline Hydrolysis)[1]

-

Mechanism: At alkaline pH, the diazo linkage is susceptible to nucleophilic attack by hydroxide ions (

), leading to permanent chromophore degradation (color shift from green-yellow to dull orange/brown) and precipitation due to dispersion destabilization.[1]

The Mechanism of Action

To troubleshoot effectively, you must understand the physicochemical pathway. The dye does not "dissolve" in the traditional sense; it partitions from a solid dispersion into the polymer matrix.

Figure 1: The partitioning mechanism of Disperse Yellow 5.[1] Note that the solubilized state is the most vulnerable to alkaline hydrolysis.

Troubleshooting Guide & FAQs

This section addresses specific anomalies reported in high-precision experimental setups.

Q1: My dye bath changes color from bright greenish-yellow to a dull reddish-orange after 30 minutes at 130°C. Why?

-

Diagnosis: Chromophore Shift via Alkaline Drift. [1]

-

Root Cause: The azo bond (

) in Disperse Yellow 5 is sensitive to reduction and hydrolysis.[1] Polyester/polymer substrates often release oligomers or residual alkali during heating, causing the bath pH to drift upward. -

Corrective Action: You must buffer the system. Do not rely on initial pH adjustment with simple acids (like HCl).[1] Use a Sodium Acetate/Acetic Acid buffer system (0.5 g/L - 2.0 g/L) to lock the pH at 4.5–5.0.[1]

Q2: I see "specks" or agglomerates on my substrate surface.

-

Diagnosis: Dispersion Collapse (Isoelectric Point Failure). [1]

-

Root Cause: Dispersing agents (surfactants) rely on electrostatic repulsion to keep dye particles separated.[1] If the pH drops too low (< 3.5) or rises too high, the zeta potential decreases, causing the particles to flocculate.[1]

-

Corrective Action: Verify the compatibility of your dispersing agent (e.g., naphthalene sulfonate condensate) with your buffer.[1] Maintain pH 4.5–5.5 to ensure the surfactant charge remains active.

Q3: The color yield (K/S) is significantly lower than the theoretical maximum.

-

Diagnosis: Low Exhaustion Equilibrium. [1]

-

Root Cause: pH affects the solubility of the dye in the water phase. If pH is too high, the dye becomes more soluble in water (due to ionization of potential impurities or hydrolytic byproducts) and partitions less into the hydrophobic polymer.[1]

-

Corrective Action: Lower pH to 4.5. This suppresses ionization, making the dye more hydrophobic and driving it into the polymer phase (Nernst Partition Law).[1]

Experimental Protocol: The "pH Ladder" Optimization

Use this protocol to validate the optimal pH for your specific Disperse Yellow 5 lot and substrate.

Objective: Determine the pH point of maximum exhaustion and stability (K/S value).

Materials Required:

-

Disperse Yellow 5 (C.I. 12790) – 1.0% o.w.f (on weight of fiber/substrate)[1]

-

Dispersing Agent (e.g., Dispersol) – 1.0 g/L[1]

-

Buffer Solutions: Acetate Buffer (pH 4, 5, 6), Phosphate Buffer (pH 7, 8)[1]

-

Substrate: 100% Polyester fabric or Polymer scaffold[1]

Workflow Visualization

Figure 2: Step-by-step optimization workflow for determining pH sensitivity.[1][3]

Step-by-Step Methodology:

-

Preparation: Prepare 5 individual dye baths containing the dye and dispersing agent.

-

Buffering: Adjust each bath to the target pH (4, 5, 6, 7, 8) using the appropriate buffer. Crucial: Measure pH at room temperature AND verify stability at 60°C if possible.

-

Dyeing Cycle:

-

Start at 60°C.

-

Ramp 2°C/min to 130°C (High Temperature method).

-

Hold for 45 minutes.

-

Cool to 80°C.

-

-

Reduction Clearing (Mandatory): Treat samples with Sodium Hydrosulfite (2 g/L) and Sodium Hydroxide (2 g/L) at 70°C for 10 mins. Why? This removes unfixed surface dye that would skew colorimetric data.[1]

-

Analysis: Measure the Color Strength (K/S) at

(approx. 440nm).[1]

Expected Data Output (Reference Table)

| pH Value | Relative Color Strength (K/S) | Observed Shade | Stability Assessment |

| 4.0 | 95% | Bright Green-Yellow | Stable, but risk of agglomeration |

| 5.0 | 100% (Control) | Bright Green-Yellow | Optimal |

| 6.0 | 92% | Yellow | Slight yield loss |

| 7.0 | 75% | Dull Yellow | Significant hydrolysis onset |

| 8.0 | 40% | Reddish-Orange | Critical Failure (Chromophore destruction) |

References

-

Burkinshaw, S. M. (2016).[1] Physico-chemical aspects of the application of disperse dyes. In Physico-chemical Aspects of Textile Coloration. Wiley-Blackwell.[1] [1]

-

Koh, J. (2011).[1] Disperse Dyes: Physico-chemical Properties and Application. In Textile Dyeing. IntechOpen.

-

World Dye Variety. (2011).[1][4] Disperse Yellow 5 Properties and Applications. C.I. 12790 Chemical Data.[4][5]

-

Broadbent, A. D. (2001).[1] Basic Principles of Textile Coloration. Society of Dyers and Colourists. (Standard reference for pH dependence of azo disperse dyes). [1]

Sources

Methods to improve the wash fastness of Disperse Yellow 5 on polyester

Topic: Methods to improve the wash fastness of Disperse Yellow 5 on polyester Document ID: DY5-OPT-2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Chemistry of the Problem

Welcome to the technical support hub for Disperse Yellow 5 (C.I. 12790) . As a researcher or formulation chemist, you likely selected DY5 for its brilliant greenish-yellow shade and excellent light fastness. However, you are likely encountering its primary weakness: moderate-to-poor wash fastness , particularly in heavy depths (>2.0% owf).

The Root Cause: Disperse Yellow 5 is a low-to-medium molecular weight monoazo dye . Its relatively small molecular size allows for rapid diffusion into the polyester fiber at 130°C, but this same property facilitates diffusion out of the fiber during washing or subsequent heat treatments.

This guide provides self-validating protocols to mitigate two specific failure modes:

-

Surface Deposition: Unfixed dye remaining on the fiber surface after dyeing.

-

Thermomigration: Dye migrating from the fiber core to the surface during heat setting (stentering).[1][2]

Core Protocol: The Reduction Clearing (RC) System

The most critical step to ensure wash fastness is the chemical destruction of surface dye. Because DY5 is an azo dye , it is highly susceptible to reductive cleavage. We utilize this chemistry to destroy unfixed dye on the surface without penetrating the hydrophobic polyester fiber to damage the fixed dye.

Mechanism of Action

The Reduction Clearing process utilizes an alkaline reducing bath (Sodium Hydrosulfite + NaOH).[3]

-

Surface: The reducing agent cleaves the azo bond (-N=N-) of the dye molecule residing on the fiber surface, breaking it into colorless, water-soluble amino fragments.

-

Core: The hydrophobic nature of polyester prevents the ionized reducing agents from penetrating the fiber, leaving the fixed dye intact.

Visualization: The RC Workflow

Figure 1: The Reduction Clearing workflow relies on the chemical cleavage of the azo bond on the fiber surface.

Standard Operating Procedure (SOP-RC-01)

Reagents:

-

Sodium Hydrosulfite (Hydro): 2.0 – 4.0 g/L

-

Sodium Hydroxide (Caustic Soda 38°Bé): 2.0 – 4.0 g/L

-

Dispersing Agent (Non-ionic): 1.0 g/L

Protocol Steps:

-

Drain the dye bath at 80°C (Do not cool below 70°C to prevent oligomer precipitation).

-

Fill with fresh water heated to 70°C.

-

Add Caustic Soda, followed by Sodium Hydrosulfite.

-

Run at 70-80°C for 20 minutes. Note: Do not exceed 80°C, or you risk penetrating the fiber and reducing the shade.

-

Drain and rinse hot (60°C).

-

Neutralize with Acetic Acid (0.5 g/L) to pH 5.0-6.0.

Advanced Troubleshooting: Thermomigration

The Scenario: You performed the Reduction Clear perfectly. The fabric passed the wash test immediately. However, after the final heat setting (stentering) or finishing, the wash fastness dropped significantly.

The Cause: Thermomigration .[1][2][4] During heat setting (typically 160°C - 180°C), the thermal energy increases the mobility of the polyester's amorphous regions. The small DY5 molecules migrate from the core to the surface. Once on the surface, they are no longer fixed and will wash off in the consumer's first laundry cycle.

Thermomigration Data Analysis

| Parameter | Standard Process | Optimized for DY5 |

| Dyeing Temp | 130°C | 130°C |

| Reduction Clear | Yes | Yes |

| Heat Setting Temp | 180°C | 150°C - 160°C |

| Post-Set Wash | None | Mild RC or Soaping |

| Wash Fastness (ISO 105-C06) | 2-3 (Poor) | 4-5 (Excellent) |

Visualization: Thermomigration Pathway

Figure 2: High thermal energy allows small dye molecules to migrate back to the fiber surface.

Corrective Protocol (SOP-TM-02)

If high-temperature heat setting is required (e.g., for dimensional stability or width control):

-

Lower the Temperature: Attempt to set at 150°C-160°C if the fabric construction permits.

-

Secondary Clearing: Perform a "mild" reduction clear or high-temperature soaping after the heat setting process to remove migrated dye.

-

Surfactant Selection: Avoid using non-ionic surfactants in the finishing bath (softeners) that have high affinity for the dye, as they can "extract" the dye to the surface. Use polyurethane-based or silicone softeners rather than fatty acid derivatives.

Frequently Asked Questions (FAQs)

Q1: I am seeing staining on the nylon portion of my blend. Is this DY5? A: Yes. Disperse Yellow 5 stains nylon (polyamide) heavily. The standard Reduction Clear (RC) for polyester is often too harsh for nylon blends (it can damage the nylon).

-

Solution: Use a specialized acidic reduction clearing agent (based on thiourea dioxide) or perform the RC at a lower pH and temperature (60°C) to protect the nylon while clearing the disperse dye.

Q2: Can I use Acetone to test if my Reduction Clear worked? A: Yes, this is the standard "Spot Test."

-

Protocol: Place a drop of acetone on the dyed, dried fabric.[5] Allow it to dry. If a distinct yellow ring forms at the edge of the drop, there is still unfixed dye on the surface. Repeat the RC process.

Q3: Why does my wash fastness fail only in the "staining" rating, not the "change in color"? A: This indicates that the dye inside the fiber is stable (good fixation), but a small amount of surface dye is bleeding onto the adjacent multifiber strip. This is a classic symptom of insufficient Reduction Clearing or Thermomigration . The dye shedding is too small to change the fabric's shade visually but enough to stain white nylon or acetate test strips.

References

- Burkinshaw, S. M. (2016). Physico-chemical aspects of textile coloration. John Wiley & Sons. (Authoritative text on the mechanism of azo bond cleavage in reduction clearing).

- Choudhury, A. K. R. (2006). Textile Preparation and Dyeing. Science Publishers. (Source for standard RC protocols and dispersant chemistry).

-

Koh, J. (2011). "Thermornigration of Disperse Dyes on Polyester". Textile Science and Engineering. (Detailed analysis of dye migration during heat setting).

-

Datacolor & AATCC. (2023). Technical Manual: Color Fastness to Washing (Test Method 61). (Standard for validating fastness results).

Sources

- 1. Migration after dyeing of disperse dyes - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 2. textilelearner.net [textilelearner.net]

- 3. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102817228A - Method for improving color fastness of polyester fabric - Google Patents [patents.google.com]

Technical Support Center: Disperse Yellow 5 (C.I. 12790) Aggregation Control

[1]

Welcome to the Advanced Applications Support Hub. Topic: Modulation of Disperse Yellow 5 Aggregation via Co-solvents and Surfactants Ticket ID: DY5-AGG-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Identity

User Warning: Ensure you are working with C.I. Disperse Yellow 5 (CAS: 6439-53-8), a hydrophobic azo dye used for polyester dyeing.[1][2] Do not confuse this with FD&C Yellow 5 (Tartrazine), which is a water-soluble anionic food dye.[1] The protocols below apply strictly to the hydrophobic disperse variant.

-

Chemical Name: 4-hydroxy-1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one[1][]

-

Core Issue: Disperse Yellow 5 (DY5) exhibits strong hydrophobicity.[1] In aqueous environments, it undergoes rapid self-association (stacking), leading to bathochromic or hypsochromic spectral shifts, precipitation, and reduced bioavailability/dyeing efficiency.[1]

-

Solution Strategy: Modulation of the monomer-dimer equilibrium using specific co-solvents (to disrupt

-

Troubleshooting Guides (Q&A Format)

Category A: Solubility & Stock Preparation[1][4]

Q1: My DY5 precipitates immediately upon addition to water, even with vigorous stirring. How do I create a stable aqueous stock? A: Direct addition of DY5 powder to water is mechanistically flawed due to its high hydrophobicity. You must use the "Solvent-Shift" method :

-

Primary Solubilization: Dissolve DY5 in a water-miscible organic co-solvent (Acetone or DMSO) first.[1] This ensures the dye is in a monomeric state.

-

Surfactant Buffer: Prepare your aqueous buffer containing surfactant (e.g., SDS or Tween 80) at a concentration above its Critical Micelle Concentration (CMC).[1]

-

Injection: Slowly inject the organic dye solution into the vortexing surfactant solution. The surfactant micelles will "catch" the hydrophobic dye molecules before they can aggregate into large particles.

Q2: Which co-solvent is superior for preventing initial aggregation: Ethanol or DMSO? A: DMSO is superior for stock stability, while Ethanol is preferred for spectral studies where solvent evaporation is necessary.[1]

-

Mechanism:[1] DMSO has a higher dielectric constant and stronger dipole-dipole interaction capabilities, effectively solvating the polar regions of the azo linkage and the quinolone ring. Ethanol can induce solvatochromic shifts that may complicate spectral analysis if not blank-corrected properly.[1]

Category B: Surfactant Selection & Aggregation Control[1]

Q3: I see a spectral shift when adding CTAB. Is this aggregation or solubilization? A: This is likely solubilization-induced solvatochromism , but beware of electrostatic precipitation.[1]

-

Mechanism:[1] DY5 has weak anionic character (phenolic/enolic oxygen).[1] CTAB (cationic) can form an ion-pair complex with DY5.[1]

-

Diagnosis: If the solution turns turbid, you have formed an insoluble Dye-Surfactant salt.[1] If it remains clear but the

shifts Red (Bathochromic), the dye has partitioned into the hydrophobic micellar core, which is the desired state for stability.[1]

Q4: Why does SDS stabilization fail at high ionic strength (high salt)?

A: SDS relies on electrostatic repulsion to prevent micelle coalescence.[1] High salt concentrations (

-

Fix: Switch to a non-ionic surfactant like Tween 80 or Triton X-100 , which rely on steric hindrance (polyethylene oxide chains) and are less sensitive to ionic strength.[1]

Category C: Spectral Analysis

Q5: How do I distinguish between Monomers and Aggregates in UV-Vis? A:

-

Monomer: Sharp peak typically around 430–450 nm (in organic solvent/micelle).[1]

-

H-Aggregates (Face-to-Face): Blue shift (Hypsochromic) to ~380–400 nm .[1] This is the most common aggregation mode for DY5 in water.

-

J-Aggregates (Head-to-Tail): Red shift (Bathochromic). Rare for this specific structure without specific templates.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) via DY5 Solubilization

Objective: Use DY5 as a probe to determine the onset of micellization for a new surfactant system.

-

Preparation: Prepare a series of surfactant solutions (e.g., SDS) ranging from 0.1 mM to 20 mM (spanning the standard CMC of ~8.2 mM).[1]

-

Dye Addition: Add excess solid DY5 to each vial.

-

Equilibration: Sonicate for 30 mins, then shake at 25°C for 24 hours.

-

Filtration: Filter through a 0.45

m PTFE filter to remove undissolved dye aggregates. -

Quantification: Measure Absorbance at

(approx 440 nm).[1] -

Plotting: Plot Absorbance vs. [Surfactant].

Protocol 2: Measuring Monomer-Dimer Equilibrium Constant ( )

Objective: Quantify the thermodynamic drive for aggregation.

-

Stock: Prepare

M DY5 in pure Acetone. -

Titration: Prepare aqueous solutions with varying water/acetone ratios (e.g., 10% to 90% water).

-

Measurement: Record UV-Vis spectra (300–600 nm) for each ratio.

-

Analysis: Look for the isosbestic point (a wavelength where absorbance is invariant). The presence of a clear isosbestic point confirms a simple two-state equilibrium (Monomer

Dimer).[1] -

Calculation: Use the deviation from Beer’s Law at the monomer peak to calculate

using the equation:

Data Summary: Surfactant Effects on DY5

| Surfactant Type | Example | Interaction Mechanism | Effect on DY5 Spectra | Recommended Use |

| Anionic | SDS | Hydrophobic partitioning into micelle core | Red shift (~5-10 nm) vs water; Hyperchromic effect | General dispersion; Dyeing baths |

| Cationic | CTAB | Ion-pairing + Micellar solubilization | Significant Red shift; Potential precipitation risk | specialized kinetic studies |

| Non-ionic | Tween 80 | Steric stabilization; Palisade layer localization | Minor spectral shift; High stability | High-salt buffers; Biological assays |

| Co-Solvent | Ethanol | Disruption of water structure; Solvation of dye | Sharpens monomer peak | Analytical standards; Stock prep |

Mechanistic Visualization

The following diagram illustrates the competition between Dye-Dye aggregation and Dye-Surfactant solubilization.

Caption: Kinetic competition between self-aggregation (red path) and micellar solubilization (green path).[1] Co-solvents reverse aggregation.[1]

References

-

Koh, J. (2011).[1] Disperse Dyes: Physicochemical Properties and Dyeing Characteristics. In Textile Dyeing. InTech. (Contextual grounding on azo disperse dye structures).

-

Datyner, A. (1981).[1] Surfactants in Textile Processing. Surfactant Science Series. Marcel Dekker.[1] (Authoritative source on Dye-Surfactant interactions).[1]

-

Reeves, R. L., & Harkaway, S. A. (1977).[1] Micellar catalysis of the aggregation of dye ions.Journal of Colloid and Interface Science. (Mechanistic basis for Protocol 1).

How to filter Disperse Yellow 5 aggregates from a concentrated solution

Topic: Protocol for Filtering Disperse Yellow 5 (DY5) Aggregates Document ID: TSC-DY5-FILT-01 Last Updated: 2025-05-21[1][2]

Diagnostic & Context: Understanding the Chemistry

The Problem: You are observing precipitation, turbidity, or "speckling" in your Disperse Yellow 5 (C.I. 12790) solution. The Cause: Disperse Yellow 5 is a nitroaniline-based hydrophobic dye.[1][2] It is chemically designed to be insoluble in water.[3] In "concentrated solutions," aggregation occurs via two primary mechanisms:

-

Solvent Saturation: In organic solvents (Acetone, Ethanol, DMSO), exceeding the solubility limit forces molecules to stack via

- -

Hydrophobic Collapse: In aqueous buffers, the dye molecules cluster to minimize water contact, forming supramolecular aggregates that can block microfluidics or scatter light, ruining absorbance data.[4]

The Solution: A two-stage purification workflow involving High-G Centrifugation (to pellet macro-aggregates) followed by Chemical-Compatible Syringe Filtration (to polish micro-aggregates).[1][2]

Decision Matrix: Filter Membrane Selection

Critical Warning: The wrong membrane will either dissolve in your solvent or bind your dye, stripping the color completely.

| Solvent System | Recommended Membrane | Why? | Alternate |

| Organic Stock (Acetone, DMSO, DMF) | PTFE (Hydrophobic) | Chemically inert; does not bind hydrophobic dyes.[1][2] | Regenerated Cellulose (RC) |

| Aqueous/Buffer (< 10% Organic) | PVDF (Hydrophilic) | Low protein/dye binding; good flow rate.[1][2] | PES (Polyethersulfone) |

| High Alcohol (Ethanol/Methanol) | Nylon | Compatible with alcohols, but risk of dye adsorption .[1][4] | PTFE (Hydrophilic treated) |

Application Note: Avoid Nylon membranes if quantification is critical. Nylon possesses strong dipole interactions that can adsorb aromatic dyes like DY5, resulting in significant sample loss (the "clear filtrate" phenomenon).

Step-by-Step Protocol

Phase 1: Pre-Treatment (Centrifugation)

Never filter a cloudy solution directly.[1][4] You will clog the membrane immediately.

-

Transfer: Move the concentrated DY5 solution into a chemical-resistant microcentrifuge tube (e.g., Polypropylene).

-

Spin: Centrifuge at 10,000 – 15,000 x g for 10 minutes at room temperature.

-

Reasoning: This pellets the "macro-aggregates" (>1 µm) that cause rapid filter pore blockage.[1]

-

-

Recover: Carefully aspirate the top 80% of the supernatant. Do not disturb the pellet (which may be invisible or a faint smear on the wall).

Phase 2: Syringe Filtration

-

Select Syringe: Use a small volume syringe (1–3 mL) to minimize "hold-up volume" (loss of liquid inside the filter).[1][2]

-

Pre-wet (If using Hydrophobic PTFE with aqueous mixtures): Draw up 0.5 mL of 100% alcohol, push through filter, then flush with water.[4] Skip this if using the correct compatible membrane listed in Section 2.

-

Load & Filter: Draw the supernatant from Phase 1 into the syringe. Attach the filter.[5] Apply gentle, constant pressure .

-

Troubleshooting: If resistance increases, STOP .[4] Do not force it. Change the filter. Forcing ruptures the membrane, letting aggregates pass through.

-

-

Discard First Drops: Discard the first 0.2 mL of filtrate. This fraction often contains extractables from the filter housing.

Visual Workflow (Process Logic)

Figure 1: Decision logic for processing Disperse Yellow 5 solutions. Note the critical centrifugation step prior to filtration.

Troubleshooting & FAQs

Q: The filtrate is clear/colorless. Where did my dye go? A: You likely experienced Membrane Adsorption .[1] This happens if you use a Nylon filter with a dilute dye solution, or if the dye was fully aggregated and filtered out.

-

Fix: Switch to a PTFE or Regenerated Cellulose (RC) membrane.[1] Ensure your solvent can actually dissolve the dye concentration you are attempting.

Q: The filter clogs instantly, even after centrifugation. A: Your concentration is likely above the saturation limit (Super-saturation).

-

Fix: Dilute the sample by 50% and try again. Alternatively, use a Glass Fiber (GF) pre-filter (1.0 µm) in series before the 0.2 µm membrane to catch the heavy load.

Q: Can I use a 0.22 µm filter, or do I need 0.45 µm? A: Use 0.45 µm for general clarification to prevent rapid clogging. Use 0.22 µm only if you require sterilization or are protecting UHPLC columns with sub-2 µm packing material.

Q: How do I validate that aggregates are gone? A: Run a UV-Vis spectrum.[1][2][4] Aggregates often cause a "red shift" (bathochromic shift) or a secondary shoulder peak compared to the monomeric dye. If the spectrum sharpens after filtration, you have successfully removed aggregates.

References

-

World Dye Variety. (2011).[1] Disperse Yellow 5 Properties and Applications.[3][6][7][8]Link[1][2]

-

Cytiva. (2018).[1] Membrane filtration: A guide to choosing membranes.[7][9]Link[1][2]

-

Alwsci Technologies. (2025).[1][6] PTFE Or Nylon: Which Syringe Filter Fits Your Needs?Link

-

GMP Plastics. (2025). Filtration vs Centrifugation: Key Differences.[6][10][11]Link

Sources

- 1. Tartrazine - Wikipedia [en.wikipedia.org]

- 2. CAS 12236-29-2: Disperse Yellow 39 | CymitQuimica [cymitquimica.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. tianshengchem.com [tianshengchem.com]

- 6. gmpplastic.com [gmpplastic.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. PTFE Or Nylon: Which Syringe Filter Fits Your Needs? - Blogs - News [alwsci.com]

- 9. Choosing the Right Membrane for Syringe Filters | KNAUER [store.knauer.net]

- 10. tsxscreen.com [tsxscreen.com]

- 11. hawachlab.com [hawachlab.com]

Technical Support Center: High-Temperature Stabilization of C.I. 12790

Subject: Improving the Dispersion Stability of C.I. 12790 (Disperse Yellow 5)

Chemical Identity: 4-hydroxy-1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one CAS Registry: 6439-53-8 Primary Class: Monoazo Disperse Dye[1]

Executive Summary

This guide addresses the thermodynamic and kinetic instability of C.I. 12790 (Disperse Yellow 5) at elevated temperatures (>100°C).[2] As a hydrophobic monoazo compound, C.I. 12790 is prone to Ostwald ripening and agglomeration when the kinetic energy of the system exceeds the stabilization energy of the surfactant barrier.[2] This document provides mechanistic insights, formulation strategies, and validation protocols for researchers in textile chemistry, material science, and pharmaceutical suspension development (where C.I. 12790 serves as a hydrophobic model).[2]

Part 1: The Mechanics of Instability

Q: Why does my dispersion fail specifically at high temperatures?